2-(4-BROMOPHENYL)-N-[(2,4-DIMETHYL-1,3-THIAZOL-5-YL)METHYL]ACETAMIDE
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-9-13(19-10(2)17-9)8-16-14(18)7-11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOKSTWNFXVMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-N-[(2,4-DIMETHYL-1,3-THIAZOL-5-YL)METHYL]ACETAMIDE typically involves a multi-step process. One common method starts with the bromination of aniline to form 4-bromoaniline. This intermediate is then reacted with chloroacetyl chloride to produce 2-(4-bromophenyl)acetamide. The final step involves the reaction of 2-(4-bromophenyl)acetamide with 2,4-dimethylthiazole in the presence of a base such as sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-N-[(2,4-DIMETHYL-1,3-THIAZOL-5-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. For instance, research has shown that thiazole derivatives can induce apoptosis in cancer cell lines. In a study by Evren et al. (2019), several thiazole derivatives were synthesized and tested against human cancer cell lines, demonstrating promising anticancer activity with some compounds exhibiting IC50 values in the micromolar range . The presence of specific functional groups on the thiazole ring was found to enhance cytotoxicity.
2. Antibacterial Properties
The antibacterial potential of thiazole derivatives has also been explored. A study indicated that novel acetamide derivatives of thiazoles exhibited significant antibacterial activity against various pathogens, including resistant strains . The structure-activity relationship (SAR) analysis suggested that modifications on the thiazole ring could lead to enhanced antibacterial efficacy.
3. Antitubercular Activity
Recent investigations have highlighted the antitubercular properties of thiazole derivatives. Compounds synthesized from thiazole scaffolds were evaluated against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MICs) as low as 0.09 µg/mL . The incorporation of electron-withdrawing groups was essential for enhancing activity against this pathogen.
4. Neuroprotective Effects
Emerging research suggests that thiazole derivatives may possess neuroprotective effects. Studies have indicated that certain thiazole compounds can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, making them candidates for further investigation in neurodegenerative disease models .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
In a comparative study examining the anticancer effects of various thiazole derivatives, one compound demonstrated superior selectivity against glioblastoma cells compared to standard treatments like cisplatin. The structure-activity relationship indicated that specific substitutions on the thiazole ring were crucial for enhancing cytotoxicity against cancer cells .
Case Study 2: Antibacterial Efficacy
A series of novel phenylthiazolamine derivatives were synthesized and tested against a panel of bacterial strains. Among these, one derivative showed remarkable potency against Staphylococcus aureus, surpassing the activity of traditional antibiotics like ampicillin . This highlights the potential of thiazole-based compounds in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-N-[(2,4-DIMETHYL-1,3-THIAZOL-5-YL)METHYL]ACETAMIDE is not fully understood but is believed to involve interactions with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the dimethylthiazolylmethyl group could enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Compound 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
- Structural Differences: While both compounds share the 4-bromophenyl-thiazole core, Compound 9c incorporates a benzodiazolyl phenoxymethyl triazole group instead of the dimethylthiazole-methyl linkage in the target compound.
N-(4-Bromophenyl)-2-((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Structural Differences : Replaces the thiazole-methyl group with a thio-linked 4-ethyl-5-furyltriazole.
- Physicochemical Properties : Molecular weight = 407.286; the furyl group may reduce solubility compared to the dimethylthiazole in the target compound .
- Functional Implications : The thioether linkage and furyl substituent could alter metabolic stability or redox activity.
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Structural Differences : Features a pyridinyl-triazole system and a trifluoromethylphenyl group.
- Key Attributes: The trifluoromethyl group enhances electronegativity and may improve blood-brain barrier penetration.
N-{2-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide
- Structural Differences : Contains a pyrrolidone ring with chlorobenzoyl and methoxyphenyl substituents, lacking the thiazole or bromophenyl groups.
- Functional Impact : The rigid pyrrolidone scaffold may restrict conformational flexibility, affecting binding kinetics .
Comparative Data Table
Key Findings and Implications
Thiazole vs. Triazole Moieties : The target compound’s dimethylthiazole group may offer better metabolic stability compared to triazole-containing analogs (e.g., Compound 9c), which are prone to enzymatic oxidation .
Bromophenyl vs.
Docking Studies : Compound 9c’s benzodiazolyl-triazole extension suggests a broader interaction profile, though this may come at the cost of synthetic complexity .
Biological Activity
2-(4-Bromophenyl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized from 2,4-dimethylthiazole and appropriate reagents.
- Acetamide Formation : The bromophenyl group is introduced through acylation reactions with acetic anhydride or acetyl chloride.
Antimicrobial Activity
Research indicates that derivatives containing thiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Synergistic effects with established antibiotics like ciprofloxacin and ketoconazole .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Candida albicans | 0.40 | 0.80 |
Anticancer Activity
Compounds with similar structures have been evaluated for anticancer activity. Studies suggest that thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cancer progression .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It can modulate receptors involved in inflammatory responses and cancer signaling pathways.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in various biological contexts:
- Antibacterial Study : A study demonstrated that thiazole derivatives significantly reduced biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
- Anticancer Research : Another investigation reported that thiazole-based compounds exhibited potent cytotoxic effects against several cancer cell lines with IC50 values ranging from 10 to 20 μM, indicating their promise as anticancer agents .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield by 15–20% |
| Solvent Polarity | Medium (e.g., THF) | Reduces by-products |
| Catalyst Loading | 5–10 mol% | Balances cost & efficiency |
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
Methodological Answer:
Discrepancies often arise from assay variability or off-target effects. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 25°C) across experiments .
- Dose-response profiling : Compare IC50 values under standardized conditions. For example, if conflicting data exist for kinase inhibition, retest using a radiometric assay (e.g., ADP-Glo™) alongside fluorescence-based methods .
- Off-target screening : Utilize proteome-wide affinity chromatography or computational docking (AutoDock Vina) to identify non-specific binding .
Q. Example Workflow :
Replicate prior assays with internal controls.
Perform SPR (Surface Plasmon Resonance) to validate binding kinetics .
Cross-validate with CRISPR-edited cell lines lacking the target receptor .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.3–7.5 ppm) and amide bond formation (δ 2.1–2.3 ppm for methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 407.286) and isotopic patterns for bromine (1:1 ratio for Br/Br) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and monitor λmax at 254 nm for aromatic moieties .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., kinase ATP-binding pockets). Prioritize poses with hydrogen bonds to the thiazole nitrogen and hydrophobic contacts with the bromophenyl group .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>70%) .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity cliffs in derivative libraries .
Basic: How can reaction conditions minimize by-products during synthesis?
Methodological Answer:
- By-product identification : Use LC-MS to detect impurities (e.g., unreacted thiazole precursors or oxidized acetamide derivatives) .
- Optimized workup : Employ extraction with ethyl acetate (3x volumes) and silica gel chromatography (hexane/EtOAc 3:1) to isolate the product .
- Inert atmosphere : Conduct reactions under N2 or Ar to prevent oxidation of sulfur-containing intermediates .
Advanced: What strategies elucidate the structure-activity relationship (SAR) of derivatives?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with modified substituents (e.g., replace bromophenyl with chlorophenyl or methoxyphenyl) and test bioactivity .
- 3D Pharmacophore mapping : Use MOE or Phase to identify critical features (e.g., hydrogen bond donors near the thiazole ring) .
- Free-Wilson analysis : Statistically correlate substituent changes (e.g., methyl vs. ethyl groups on the thiazole) with IC50 values .
Q. Example SAR Table :
| Derivative | R1 (Thiazole) | R2 (Phenyl) | IC50 (nM) |
|---|---|---|---|
| Parent Compound | 2,4-Dimethyl | 4-Bromo | 120 |
| Analog 1 | 2-Methyl | 4-Chloro | 85 |
| Analog 2 | 4-Ethyl | 4-Methoxy | 450 |
Basic: How should stability studies be designed for this compound under physiological conditions?
Methodological Answer:
- Buffer compatibility : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Analyze degradation via HPLC .
- Light/heat stability : Expose to UV light (254 nm) and 40°C for 48 hours. Monitor changes in NMR spectra (e.g., loss of bromophenyl peaks) .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Heat-treat lysates (50–60°C) and quantify remaining soluble target protein via Western blot .
- BRET (Bioluminescence Resonance Energy Transfer) : Engineer cells with NanoLuc-tagged receptors to measure ligand-induced conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
